molecular formula C13H18N2O B2667770 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol CAS No. 305347-56-2

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol

Cat. No.: B2667770
CAS No.: 305347-56-2
M. Wt: 218.3
InChI Key: AJEPMHCNHZHBDI-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Chemistry

The benzimidazole nucleus emerged as a chemical entity in the 1870s through the work of Hoebrecker, Ladenberg, and Wundt, who first synthesized 2,6-dimethylbenzimidazole while investigating vitamin B~12~ cofactors. The classical synthesis route involving condensation of o-phenylenediamine with formic acid (C~6~H~4~(NH~2~)~2~ + HC(OCH~3~)~3~ → C~6~H~4~N(NH)CH + 3 CH~3~OH) established foundational methodologies. Twentieth-century advancements revealed benzimidazole's exceptional thermal stability, withstanding 270°C in concentrated sulfuric acid, facilitating diverse functionalization strategies.

Table 1: Milestones in Benzimidazole Chemistry

Year Development Significance
1870s Initial synthesis by Hoebrecker et al. Established core bicyclic structure
1950s Vitamin B~12~ structural elucidation Revealed biological coordination chemistry
1980s Anthelmintic benzimidazoles (albendazole) Demonstrated clinical utility
2020s Tubulin-targeting derivatives Advanced anticancer applications

Significance of N-Substituted Benzimidazoles in Medicinal Chemistry

N-substitution at the benzimidazole's 1-position markedly influences pharmacological properties by:

  • Modulating lipophilicity for enhanced blood-brain barrier penetration
  • Creating chiral centers for stereoselective target interactions
  • Providing sites for prodrug functionalization

The isobutyl group in 1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol exemplifies strategic substitution, balancing steric bulk and hydrophobicity to optimize binding within the tubulin colchicine site. Comparative studies show N-alkyl derivatives exhibit 3-5× greater cytotoxic potency than their unsubstituted counterparts against MDA-MB-231 breast cancer cells.

Table 2: Bioactivity Trends in N-Substituted Benzimidazoles

Substituent Target IC~50~ (μM) Selectivity Index
Methyl Tubulin 1.2 ± 0.3 8.5
Isobutyl Tubulin 0.4 ± 0.1 12.7
Cyanoethyl Topoisomerase II 2.1 ± 0.4 5.2

Research Paradigms in Benzimidazole Derivative Studies

Contemporary synthesis employs three principal strategies:

  • Microwave-assisted cyclization : Reduces reaction times from hours to minutes (e.g., 15-minute benzimidazole formation vs. 6-hour conventional heating)
  • Solid-phase combinatorial synthesis : Enables parallel production of 96 derivatives per batch via resin-bound intermediates
  • Computational drug design : Molecular docking simulations optimize substituent placement for tubulin binding, identifying the N-isobutyl group's role in stabilizing cation-π interactions with Lys352

Table 3: Synthesis Method Comparison

Method Yield (%) Purity (HPLC) Time
Conventional 68 ± 5 92% 6h
Microwave 89 ± 3 98% 15m
Solid-phase 76 ± 4 95% 2h

Current Academic Interest in 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol

This derivative's structural features drive multidisciplinary research:

  • Synthetic chemistry : Optimizing hydroxyl group introduction via Sharpless asymmetric dihydroxylation (85% ee achieved in recent trials)
  • Cancer biology : Demonstrated 0.2-0.6 μM IC~50~ against eight human cancer lines via tubulin polymerization inhibition (83% inhibition at 1μM)
  • Computational modeling : Density functional theory (DFT) calculations confirm the E-isomer's superior binding energy (-9.2 kcal/mol vs. Z-isomer -6.7 kcal/mol)

Ongoing structure-activity relationship (SAR) studies focus on:

  • Varying the alcohol's oxidation state (primary vs. secondary)
  • Isobutyl chain length optimization
  • Hybridization with acrylonitrile pharmacophores

Properties

IUPAC Name

1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)8-15-12-7-5-4-6-11(12)14-13(15)10(3)16/h4-7,9-10,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEPMHCNHZHBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

The biological activities of 1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol have been explored in several studies, highlighting its potential as:

Antitumor Agent : Research indicates that benzimidazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion, suggesting its potential role in cancer immunotherapy .

Antiviral Activity : Studies have demonstrated that related benzimidazole compounds exhibit antiviral effects, particularly against HIV. The mechanism involves interference with viral replication processes, making it a candidate for further exploration in antiviral drug development .

GABA-A Receptor Modulation : Recent investigations suggest that derivatives of benzimidazole can act as ligands for GABA-A receptors, which are critical in neurological functions. This application could lead to advancements in treating anxiety disorders and other neurological conditions .

Case Study 1: Antitumor Activity

A study published in EXCLI Journal presented evidence for the antitumor efficacy of benzimidazole analogs. The research highlighted that specific modifications to the benzimidazole structure enhanced its inhibitory activity against IDO1, leading to improved outcomes in cancer cell lines .

Case Study 2: Antiviral Properties

In a study focusing on the synthesis and evaluation of anti-HIV compounds, researchers found that certain derivatives exhibited effective inhibition of HIV replication at micromolar concentrations. The structure-activity relationship (SAR) analysis indicated that modifications similar to those found in 1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol could enhance antiviral potency .

Data Table: Summary of Biological Activities

Activity TypeCompoundMechanism of ActionReference
Antitumor1-(1-Isobutyl...IDO1 inhibition
AntiviralBenzimidazole DerivativeInhibition of viral replication
GABA-A Receptor ModulationBenzimidazole AnalogLigand for GABA-A receptors

Mechanism of Action

The mechanism of action of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds. Additionally, they can bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Variations in Analogs

Compound Name N1 Substituent C2 Functional Group Synthesis Yield Key References
1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol Isobutyl -CH$2$CH$2$OH Discontinued
1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl -CH$2$CH$2$OH 88%
1-(1H-Benzimidazol-2-yl)ethan-1-one (11) H -COCH$_3$ 98%
Sertaconazole (8i) 2,4-Dichlorobenzyl -CH$_2$C(OH)N-Imidazole 50–60%

Notes:

  • The isobutyl group enhances steric bulk compared to smaller substituents like allyl or benzyl.
  • The hydroxyl group at C2 improves solubility in polar solvents compared to ketone-containing analogs like compound 11 .

Physicochemical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy

Compound IR Peaks (cm$^{-1}$) Functional Group Identification
1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol 3450–3300 (O-H stretch) Hydroxyl group
1-(1H-Benzimidazol-2-yl)ethan-1-one (11) 1685–1695 (C=O stretch) Ketone group
4-(1-(2-Methylbenzyl)-1H-benzimidazol-2-yl)-2-hydroxy-4-oxo-2-butenoic acid (13b) 3460 (O-H), 1740 (C=O acid), 1621 (C=O ketone) Multiple functional groups

Mass Spectrometry

  • 1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol: Molecular ion (M+H$^+$) expected at m/z ~259 (calculated for C${14}$H${19}$N$_2$O).
  • Compound 12a (benzyl-substituted analog) : Observed m/z 251 (M+H$^+$) .

Antifungal Activity

  • Sertaconazole (8i) : Exhibits potent antifungal activity due to the 2,4-dichlorophenyl and imidazole groups, which enhance target binding and membrane penetration .
  • 1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol: No direct activity data available, but the isobutyl group may reduce efficacy compared to halogenated analogs due to lower electrophilicity .

Orexin Receptor Agonists

  • Yan7874: A structurally related compound with a dichlorophenyl and imidazole moiety shows orexin receptor agonist activity . The absence of such groups in 1-(1-Isobutyl-1H-benzimidazol-2-yl)ethanol likely limits its applicability in this domain.

Stability and Commercial Viability

  • Crystal Packing: Analogs like (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol form stable layered structures via O–H···N hydrogen bonds, enhancing crystallinity and stability .

Biological Activity

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol is a compound belonging to the class of imidazole derivatives, which are recognized for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features an isobutyl group attached to the nitrogen atom of the imidazole ring, along with an ethan-1-ol moiety. This unique structure contributes to its biological activity.

Property Details
IUPAC Name 1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol
CAS Number 305347-56-2
Molecular Formula C13H18N2O
Molecular Weight 218.3 g/mol

The biological activity of imidazole derivatives, including 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol, often involves:

  • Enzyme Inhibition : These compounds may inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics.
  • Interaction with Biomolecules : The compound can bind to DNA or proteins, potentially impacting cellular functions and signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit the growth of multiple cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity.
  • Mechanistic Insights : The anticancer effects are attributed to apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Some studies suggest potential antibacterial activity against various pathogens. For example:

  • MIC Values : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Case Studies

Several case studies provide insights into the therapeutic potential of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol:

  • Study on Anticancer Effects : A recent study evaluated the efficacy of this compound on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Evaluation of Antimicrobial Activity : Another study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting its effectiveness compared to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol, it is beneficial to compare it with other imidazole derivatives:

Compound Name Structure Features Biological Activity
1H-Benzo[d]imidazoleSimpler structure without isobutyl groupModerate anticancer activity
2-Phenyl-1H-benzo[d]imidazoleContains a phenyl groupLower antimicrobial activity
1-(2-Hydroxyethyl)-1H-imidazoleHydroxyethyl instead of ethan-1-olSimilar anticancer properties

Q & A

Q. What are the optimal synthetic routes for 1-(1-Isobutyl-1H-benzo[d]imidazol-2-yl)ethan-1-ol, considering yield and purity?

The compound can be synthesized via one-pot condensation reactions involving benzimidazole precursors and substituted aldehydes or ketones. For example, analogous benzimidazole derivatives have been prepared using ammonium acetate as a catalyst in acetic acid under reflux conditions, followed by purification via silica gel column chromatography (n-hexane/EtOAc) . Yield optimization often requires adjusting reaction time (e.g., 36 hours for imidazole ring formation) and stoichiometric ratios of reactants like benzil, amines, and aldehydes .

Q. Which spectroscopic techniques are essential for structural characterization of benzimidazole derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns.
  • FTIR : For identifying functional groups (e.g., hydroxyl, imidazole N-H stretches).
  • HRMS : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable): For absolute stereochemical determination, as demonstrated in studies using SHELXL and OLEX2 for refinement .
    These methods are critical for distinguishing regioisomers and validating synthetic success .

Q. How can HPLC be applied to analyze metabolites or degradation products of this compound?

Reverse-phase HPLC with UV detection (e.g., at 254 nm) is effective for separating and quantifying metabolites. For instance, antimicrobial metabolites of benzimidazole derivatives were identified using C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid). Retention times and spiking with authentic standards aid in peak assignment .

Q. What computational methods predict the optoelectronic properties of benzimidazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) responses. These predictions correlate with experimental UV-Vis and fluorescence data, guiding the design of materials with tailored photophysical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., fungal strain susceptibility) or metabolite interference . A systematic approach includes:

  • Replicating assays under standardized protocols (e.g., CLSI guidelines).
  • Using LC-MS/MS to confirm compound stability in biological matrices.
  • Comparative studies with structurally similar controls (e.g., ketoconazole analogs) .

Q. What challenges arise in crystallographic refinement of benzimidazole-containing compounds?

Issues include:

  • Disorder in isobutyl groups : Mitigated using SHELXL’s PART and SUMP instructions.
  • Twinned crystals : Addressed with HKLF 5 format in OLEX2.
  • Hydrogen bonding ambiguity : Resolved via Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?

Key strategies:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhances antifungal activity.
  • Side-chain flexibility : Isobutyl groups improve membrane penetration, as shown in MIC assays against Candida albicans.
  • Metabolic stability : Deuterium labeling at the ethanol moiety reduces oxidative degradation .

Q. What methodologies enable pharmacological profiling in autoimmune disease models?

For S1PL inhibition (relevant to rheumatoid arthritis):

  • In vivo lymphocyte trafficking assays : Monitor circulating lymphocyte counts in rodents.
  • Collagen-induced arthritis (CIA) models : Evaluate joint inflammation via histopathology.
  • ADMET profiling : Assess oral bioavailability and CNS penetration using Caco-2 and PAMPA assays .

Q. How can catalytic oxidation be optimized for benzimidazole intermediates?

Ruthenium catalysts (e.g., [Ru(bpbp)(pydic)]) with H2O2 in water at 50°C achieve >70% yield in oxidizing (1H-benzo[d]imidazol-2-yl)methanol to aldehydes. Key factors include catalyst loading (0.1 mol%) and avoiding over-oxidation by controlling reaction time .

Q. What are the limitations of current QSAR models for benzimidazole-based kinase inhibitors?

Challenges include:

  • Conformational flexibility : Ensembles of docked poses are needed for accurate binding affinity predictions.
  • Solvent effects : Implicit solvent models (e.g., GB/SA) may underestimate desolvation penalties.
  • Off-target interactions : Pan-assay interference compounds (PAINS) filters are critical to exclude promiscuous binders .

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